Cas no 1806067-02-6 (3-Bromo-4-(difluoromethyl)-6-fluoropyridine-2-acetonitrile)

3-Bromo-4-(difluoromethyl)-6-fluoropyridine-2-acetonitrile is a fluorinated pyridine derivative with a bromo and difluoromethyl substitution pattern, offering versatile reactivity for synthetic applications. The presence of both bromine and fluorine substituents enhances its utility as a building block in pharmaceutical and agrochemical synthesis, enabling selective functionalization. The difluoromethyl group contributes to improved metabolic stability and lipophilicity in target molecules, while the nitrile moiety provides a handle for further derivatization. This compound is particularly valuable in the development of bioactive compounds, where its structural features facilitate the introduction of fluorinated motifs, a key strategy in modern drug design. Its high purity and well-defined reactivity make it a reliable intermediate for advanced synthetic workflows.
3-Bromo-4-(difluoromethyl)-6-fluoropyridine-2-acetonitrile structure
1806067-02-6 structure
Product name:3-Bromo-4-(difluoromethyl)-6-fluoropyridine-2-acetonitrile
CAS No:1806067-02-6
MF:C8H4BrF3N2
MW:265.029971122742
CID:4860824

3-Bromo-4-(difluoromethyl)-6-fluoropyridine-2-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-4-(difluoromethyl)-6-fluoropyridine-2-acetonitrile
    • Inchi: 1S/C8H4BrF3N2/c9-7-4(8(11)12)3-6(10)14-5(7)1-2-13/h3,8H,1H2
    • InChI Key: NIRKLTTXTDUUFQ-UHFFFAOYSA-N
    • SMILES: BrC1C(CC#N)=NC(=CC=1C(F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 240
  • Topological Polar Surface Area: 36.7
  • XLogP3: 2.3

3-Bromo-4-(difluoromethyl)-6-fluoropyridine-2-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029060418-1g
3-Bromo-4-(difluoromethyl)-6-fluoropyridine-2-acetonitrile
1806067-02-6 97%
1g
$1,490.00 2022-04-01

Additional information on 3-Bromo-4-(difluoromethyl)-6-fluoropyridine-2-acetonitrile

Professional Introduction to 3-Bromo-4-(difluoromethyl)-6-fluoropyridine-2-acetonitrile (CAS No. 1806067-02-6)

3-Bromo-4-(difluoromethyl)-6-fluoropyridine-2-acetonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 1806067-02-6, belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their role in the synthesis of various biologically active molecules.

The molecular structure of 3-Bromo-4-(difluoromethyl)-6-fluoropyridine-2-acetonitrile incorporates several key functional groups that contribute to its reactivity and utility. The presence of a bromine atom at the 3-position, a difluoromethyl group at the 4-position, and a fluorine atom at the 6-position introduces a high degree of electronic complexity. Additionally, the acetonitrile moiety at the 2-position further enhances its potential as a building block in synthetic chemistry.

In recent years, there has been a surge in research focused on developing novel pyridine derivatives for their pharmacological properties. The combination of halogenated substituents in 3-Bromo-4-(difluoromethyl)-6-fluoropyridine-2-acetonitrile makes it an attractive candidate for further exploration in drug discovery. Specifically, the electron-withdrawing nature of the difluoromethyl group and the electron-donating effect of the bromine atom can modulate the compound's interactions with biological targets, making it a promising scaffold for medicinal chemists.

One of the most compelling aspects of this compound is its versatility in synthetic transformations. The bromine atom serves as an excellent nucleophilic site for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Furthermore, the presence of fluorine atoms can influence metabolic stability and binding affinity, making it a valuable component in designing drugs with improved pharmacokinetic profiles.

The acetonitrile group not only contributes to the compound's solubility but also provides a site for further functionalization through nucleophilic addition reactions. This feature is particularly useful in constructing more intricate molecules by introducing additional substituents or side chains. Researchers have leveraged these properties to develop novel intermediates for various therapeutic applications.

Recent studies have highlighted the potential of 3-Bromo-4-(difluoromethyl)-6-fluoropyridine-2-acetonitrile in addressing unmet medical needs. For instance, researchers have explored its use in developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The halogenated pyridine core is particularly well-suited for targeting protein-protein interactions, a key mechanism in many disease pathways. The compound's ability to modulate these interactions with high specificity makes it a valuable tool in rational drug design.

In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. Pyridine derivatives are widely used as intermediates in synthesizing pesticides and herbicides due to their ability to interact with biological targets in plants and pests. The unique structural features of 3-Bromo-4-(difluoromethyl)-6-fluoropyridine-2-acetonitrile make it an excellent candidate for developing next-generation agrochemicals that are more effective and environmentally sustainable.

The synthesis of 3-Bromo-4-(difluoromethyl)-6-fluoropyridine-2-acetonitrile involves multi-step organic transformations that highlight its synthetic utility. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, are employed to construct the desired molecular framework. These methods not only showcase the compound's versatility but also demonstrate the growing sophistication of modern synthetic chemistry.

The chemical properties of this compound also make it an interesting subject for computational studies. Molecular modeling techniques can be used to predict its behavior in various chemical environments and to understand its interactions with biological targets at an atomic level. These insights are crucial for optimizing its use in drug discovery and development.

In conclusion, 3-Bromo-4-(difluoromethyl)-6-fluoropyridine-2-acetonitrile, with its CAS number 1806067-02-6, represents a significant advancement in the field of heterocyclic chemistry. Its unique structural features and synthetic versatility make it a valuable tool for researchers working on pharmaceuticals and agrochemicals. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in addressing complex medical challenges.

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